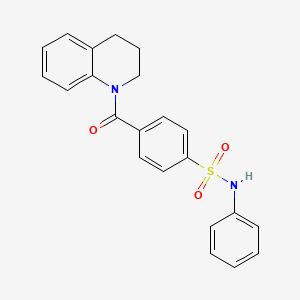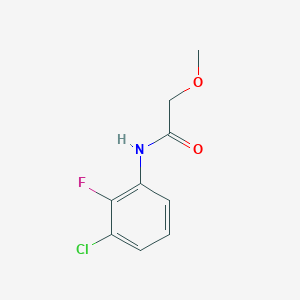![molecular formula C14H13BrClN3O3 B7547562 8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7547562.png)
8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, commonly known as BTDD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTDD is a spirocyclic compound that belongs to the class of triazaspiro compounds, which are known for their diverse biological activities.
科学的研究の応用
BTDD has shown promising results in various scientific research applications. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. BTDD has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, BTDD has been studied for its ability to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.
作用機序
The mechanism of action of BTDD is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets. For example, BTDD has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site. This leads to the accumulation of acetylcholine, which results in the inhibition of neurotransmission. Similarly, BTDD has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BTDD has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BTDD has also been shown to inhibit the growth of bacteria by interfering with their cell membrane function. Additionally, BTDD has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of the disease.
実験室実験の利点と制限
One of the advantages of using BTDD in lab experiments is its diverse biological activities, which makes it a versatile compound for various applications. Additionally, the synthesis of BTDD is relatively straightforward, and the yield can be improved by optimizing the reaction conditions. However, one of the limitations of using BTDD in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on BTDD. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions, as it has shown promising results in initial studies. Another direction is to study the structure-activity relationship of BTDD to identify more potent analogs with improved biological activities. Additionally, BTDD can be further investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease and cancer. Further research is needed to fully understand the mechanism of action of BTDD and its potential applications in various fields.
Conclusion:
In conclusion, BTDD is a novel compound that has gained significant attention in the scientific community due to its diverse biological activities. The synthesis of BTDD is relatively straightforward, and it has shown promising results in various scientific research applications. BTDD has been studied for its potential use as a fluorescent probe, as well as its ability to inhibit the activity of various enzymes and growth of cancer cells. Further research is needed to fully understand the mechanism of action of BTDD and its potential applications in various fields.
合成法
The synthesis of BTDD involves the reaction of 4-bromo-2-chlorobenzoyl chloride with 1,3,8-triaminospriocyclo[4.5]decan-2,4-dione in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the spirocyclic compound. The yield of BTDD can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and concentration.
特性
IUPAC Name |
8-(4-bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O3/c15-8-1-2-9(10(16)7-8)11(20)19-5-3-14(4-6-19)12(21)17-13(22)18-14/h1-2,7H,3-6H2,(H2,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMNEUNSYAMDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)
![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)

![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)
![ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)
![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B7547590.png)